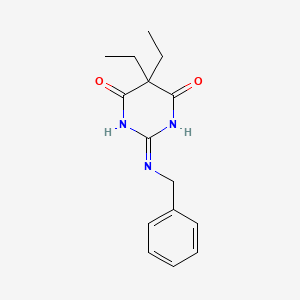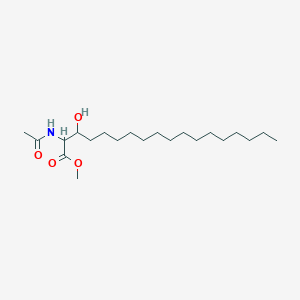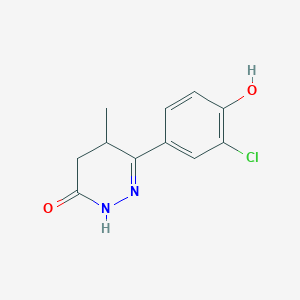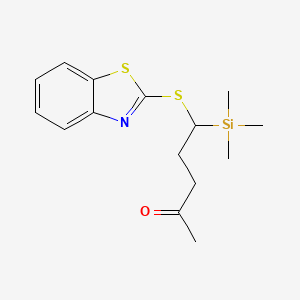
2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- is a synthetic organic compound that features a unique combination of functional groups, including a pentanone backbone, a benzothiazolylthio moiety, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- typically involves multi-step organic reactions. One possible route could involve the initial formation of the pentanone backbone, followed by the introduction of the benzothiazolylthio group through a nucleophilic substitution reaction. The final step might involve the addition of the trimethylsilyl group using a silylation reagent under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of alcohols or thiols.
Substitution: The benzothiazolylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties or as a drug precursor.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- would involve its interaction with molecular targets through its functional groups. The benzothiazolylthio moiety might interact with biological receptors or enzymes, while the trimethylsilyl group could influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Pentanone, 5-(benzothiazolylthio)-: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
2-Pentanone, 5-(trimethylsilyl)-: Lacks the benzothiazolylthio group, resulting in different chemical properties.
Benzothiazole derivatives: Compounds with similar benzothiazolyl groups but different backbones.
Properties
CAS No. |
106296-65-5 |
|---|---|
Molecular Formula |
C15H21NOS2Si |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-ylsulfanyl)-5-trimethylsilylpentan-2-one |
InChI |
InChI=1S/C15H21NOS2Si/c1-11(17)9-10-14(20(2,3)4)19-15-16-12-7-5-6-8-13(12)18-15/h5-8,14H,9-10H2,1-4H3 |
InChI Key |
KCRFCMVLDPBOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC([Si](C)(C)C)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



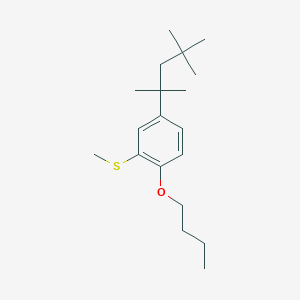

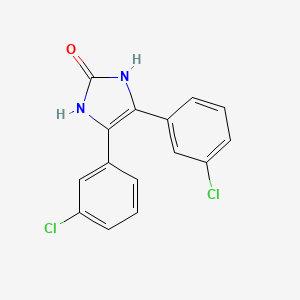
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
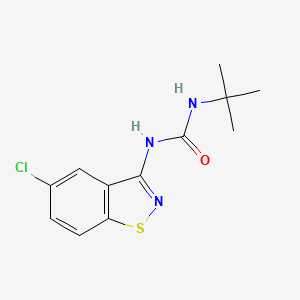
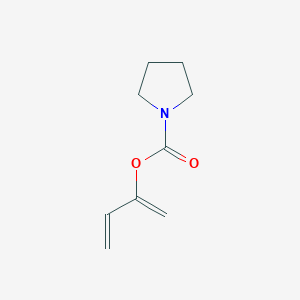
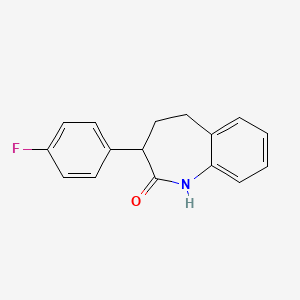
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)
